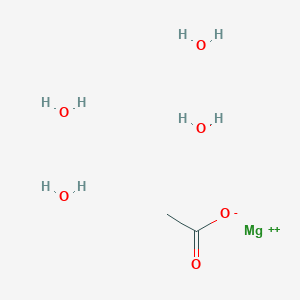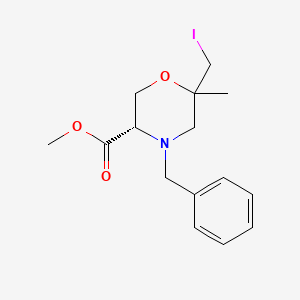![molecular formula C28H31ClN6OS B11819107 N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride is a synthetic compound known for its role as an inhibitor of IKB kinase (IKK). This compound is significant in the field of biochemistry and pharmacology due to its potential therapeutic applications, particularly in the modulation of inflammatory responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride involves multiple steps. The key steps include the formation of the pyrrolidinyl-piperidinyl moiety and the subsequent coupling with the benzo[b]thiophen-2-yl-pyrimidin-2-ylamino phenyl carboxamide. The reaction conditions typically involve the use of organic solvents such as DMSO and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl and benzo[b]thiophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMSO, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Employed in studies investigating cellular signaling pathways, particularly those involving NF-κB.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting IKB kinase (IKK), which is a key component of the NF-κB signaling pathway. By inhibiting IKK, the compound prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This inhibition leads to a reduction in the expression of pro-inflammatory genes and can have anti-inflammatory and anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- LY2409881 hydrochloride
- CC-401 dihydrochloride
- WEHI-539 hydrochloride
Uniqueness
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride is unique due to its high selectivity for IKB kinase (IKK) and its potent inhibitory effects on the NF-κB signaling pathway. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H31ClN6OS |
|---|---|
Peso molecular |
535.1 g/mol |
Nombre IUPAC |
4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]-N-(4-pyrrolidin-1-ylpiperidin-1-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6OS.ClH/c35-27(32-34-17-12-23(13-18-34)33-15-3-4-16-33)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)36-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,32,35)(H,29,30,31);1H |
Clave InChI |
JJNFJYOLILPVPF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)

![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
